![molecular formula C7H5ClFNO B1426507 2-Chloro-1-(5-fluoro-2-pyridyl)ethanone CAS No. 1104606-44-1](/img/structure/B1426507.png)
2-Chloro-1-(5-fluoro-2-pyridyl)ethanone
Overview
Description
2-Chloro-1-(5-fluoro-2-pyridyl)ethanone is a chemical compound with the formula C7H5ClFNO. It has a molecular weight of 173.6 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Chloro-1-(5-fluoro-2-pyridyl)ethanone can be represented by the SMILES notation: C1=CC(=NC=C1F)C(=O)CCl .Physical And Chemical Properties Analysis
2-Chloro-1-(5-fluoro-2-pyridyl)ethanone has a molecular weight of 173.57 g/mol . Additional physical and chemical properties are not provided in the available resources.Scientific Research Applications
Palladium-Catalyzed Hiyama Cross-Couplings
2-Chloro-1-(5-fluoro-2-pyridyl)ethanone: is utilized in the synthesis of C2-aryl pyrimidine derivatives via palladium-catalyzed Hiyama cross-couplings . This process involves coupling various 2-chloro pyrimidines with organosilanes in the presence of copper chloride (CuCl) and tetra-n-butylammonium fluoride (TBAF), yielding products in good to excellent yields. The method demonstrates good functional group tolerance and is significant for the transformation of electronic and steric effects of 2-chloro pyrimidines.
Antiviral Activity
Indole derivatives, which can be synthesized using 2-Chloro-1-(5-fluoro-2-pyridyl)ethanone , show promising antiviral activities . These derivatives are investigated for their efficacy against a broad range of RNA and DNA viruses. The indole scaffold is crucial for binding with high affinity to multiple receptors, which is beneficial in developing new therapeutic agents.
Anti-Inflammatory Applications
The compound is a key precursor in the synthesis of indole derivatives that possess anti-inflammatory properties . These derivatives are important for the treatment of inflammatory diseases and are part of ongoing research to develop more effective anti-inflammatory drugs.
Anticancer Research
Indole derivatives synthesized from 2-Chloro-1-(5-fluoro-2-pyridyl)ethanone are also explored for their anticancer properties . The indole nucleus is found in many bioactive compounds that exhibit clinical applications in cancer treatment.
Antimicrobial Properties
Research into indole derivatives includes their potential as antimicrobial agents . These compounds are synthesized using 2-Chloro-1-(5-fluoro-2-pyridyl)ethanone and tested for their ability to inhibit the growth of various microbes, which is vital for the development of new antibiotics.
Synthesis of Natural Products and Pharmaceuticals
Organosilicon compounds, which can be synthesized from 2-Chloro-1-(5-fluoro-2-pyridyl)ethanone , are valuable in the synthesis of natural products and pharmaceutical compounds due to their low toxicity and stability towards air and moisture . This makes them an attractive alternative to other organometallic compounds in pharmaceutical synthesis.
properties
IUPAC Name |
2-chloro-1-(5-fluoropyridin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c8-3-7(11)6-2-1-5(9)4-10-6/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLVDXVEJNXOKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(5-fluoro-2-pyridyl)ethanone |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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